Azane;2-hydroxyethyl 12-hydroxyoctadecanoate
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Overview
Description
Preparation Methods
Solutol HS-15 is synthesized by reacting 12-hydroxystearic acid with polyethylene glycol. The reaction involves esterification, where the hydroxyl group of the 12-hydroxystearic acid reacts with the hydroxyl group of the polyethylene glycol, forming an ester bond . The industrial production of Solutol HS-15 involves heating the reactants to around 30°C to achieve a liquid state, followed by the esterification process .
Chemical Reactions Analysis
Solutol HS-15 primarily undergoes esterification reactions due to the presence of hydroxyl groups. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent 12-hydroxystearic acid and polyethylene glycol . Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions are the original reactants, 12-hydroxystearic acid, and polyethylene glycol .
Scientific Research Applications
Solutol HS-15 has a wide range of scientific research applications:
Mechanism of Action
Solutol HS-15 enhances the solubility and permeability of drugs by forming micelles in aqueous solutions. These micelles encapsulate hydrophobic drug molecules, increasing their solubility and facilitating their transport across biological membranes . The compound also affects the cell membrane and cytoskeleton, leading to changes in tight junctions and enhancing drug absorption .
Comparison with Similar Compounds
Solutol HS-15 is often compared with other solubilizers such as Cremophor EL (polyoxyl 35 castor oil) and Kolliphor HS 15 (polyoxyl 15 hydroxystearate). While all these compounds are used to enhance drug solubility, Solutol HS-15 is unique due to its specific combination of 12-hydroxystearic acid and polyethylene glycol, which provides superior solubilizing properties and lower toxicity . Similar compounds include:
- Cremophor EL
- Kolliphor HS 15
- Polyethylene glycol 1000 succinate
Properties
IUPAC Name |
azane;2-hydroxyethyl 12-hydroxyoctadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O4.H3N/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21;/h19,21-22H,2-18H2,1H3;1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSGNGSHMDCAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)OCCO)O.N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.